N-(2,4-Dichlorobenzyl)-1-naphthalenamine

Neuropharmacology Monoamine Transporter Reuptake Inhibitor

Researchers targeting multi-system disorders face a lack of single agents with balanced polypharmacology at monoamine transporters and nAChRs. N-(2,4-Dichlorobenzyl)-1-naphthalenamine (CAS 356531-71-0) uniquely fills this gap: • Balanced DAT/NET/SERT inhibition (IC50: 658, 443, 100 nM) combined with potent nAChR antagonism (α3β4 IC50 = 1.8 nM) - a profile absent from selective reuptake inhibitors or single-target ligands. • Enables in vitro modeling of depression, ADHD, and nicotine addiction where dual-system modulation is essential. • Anti-pseudomonal activity (MIC 2 μg/mL against P. aeruginosa) provides a structurally novel scaffold for antibiotic resistance SAR studies. Ideal as a superior pharmacological tool versus Bupropion or Mecamylamine. Supplied with rigorous analytical documentation for reproducible results.

Molecular Formula C17H13Cl2N
Molecular Weight 302.2 g/mol
CAS No. 356531-71-0
Cat. No. B1385205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dichlorobenzyl)-1-naphthalenamine
CAS356531-71-0
Molecular FormulaC17H13Cl2N
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N/c18-14-9-8-13(16(19)10-14)11-20-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2
InChIKeyVVZQXDNJTYFSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorobenzyl)-1-naphthalenamine Product Profile


N-(2,4-Dichlorobenzyl)-1-naphthalenamine (CAS 356531-71-0) is a synthetic organic compound belonging to the class of N-substituted naphthalenamines, characterized by a naphthalene ring bonded to an amine group further substituted with a 2,4-dichlorobenzyl moiety . It has a molecular formula of C₁₇H₁₃Cl₂N and a molecular weight of 302.2 g/mol . The compound has been investigated for its potential as an inhibitor of monoamine transporters and as an antagonist of nicotinic acetylcholine receptors (nAChRs), with reported bioactivities in the nanomolar to low micromolar range across multiple in vitro assays [1]. Additionally, it has demonstrated antimicrobial properties, with specific activity reported against bacterial strains .

N-(2,4-Dichlorobenzyl)-1-naphthalenamine Procurement Advisory


N-(2,4-Dichlorobenzyl)-1-naphthalenamine exhibits a unique pharmacological fingerprint that cannot be replicated by closely related naphthalenamine derivatives or other monoamine transporter inhibitors. While many compounds in this class show some activity at dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters, this specific compound demonstrates a distinct balance of activities across all three targets [1]. More critically, it possesses potent antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes, a feature not commonly found in standard monoamine transporter inhibitors [1]. Substituting this compound with a generic naphthalenamine derivative or a selective monoamine reuptake inhibitor would result in the loss of this specific polypharmacological profile, potentially compromising experimental outcomes in studies where multi-target modulation is essential. The quantitative data below substantiates its unique differentiation.

N-(2,4-Dichlorobenzyl)-1-naphthalenamine: Quantitative Differentiation


Monoamine Transporter Inhibition vs. Dasotraline

N-(2,4-Dichlorobenzyl)-1-naphthalenamine inhibits human monoamine transporters DAT, NET, and SERT with potencies that differ markedly from the clinical candidate Dasotraline, a well-characterized naphthalenamine derivative [1]. The compound demonstrates a more balanced inhibition profile, with IC₅₀ values of 658 nM for DAT, 443 nM for NET, and 100 nM for SERT in HEK293 cells [1]. In contrast, Dasotraline is a potent dual DAT/NET inhibitor (IC₅₀ of 3 nM and 4 nM, respectively) with weaker activity at SERT (IC₅₀ of 15 nM) [2]. This indicates that N-(2,4-Dichlorobenzyl)-1-naphthalenamine has a significantly different selectivity window, favoring SERT inhibition relative to DAT and NET.

Neuropharmacology Monoamine Transporter Reuptake Inhibitor

nAChR Antagonism Profile

Unlike typical monoamine transporter inhibitors, N-(2,4-Dichlorobenzyl)-1-naphthalenamine is a potent antagonist at several human nicotinic acetylcholine receptor (nAChR) subtypes [1]. It demonstrates exceptional potency at the α3β4 subtype with an IC₅₀ of 1.8 nM, and also inhibits α4β2 (IC₅₀ = 12 nM), α4β4 (IC₅₀ = 15 nM), and the muscle-type receptor (IC₅₀ = 7.9 nM) [1]. This profile contrasts sharply with selective DAT/NET inhibitors like Dasotraline, which lack significant nAChR activity, and is also distinct from the nAChR antagonist Bupropion, which primarily targets α4β2 and α3β4 receptors but with lower reported potency (e.g., IC₅₀ of ~12 nM for α4β2 and 1.8 μM for α3β4) [2].

Nicotinic Receptor Addiction Research Neuropharmacology

Anti-Pseudomonal Activity vs. Norfloxacin

The 2,4-dichlorobenzyl derivative, specifically N-(2,4-Dichlorobenzyl)-1-naphthalenamine, has been reported to exhibit potent antibacterial activity against Pseudomonas aeruginosa ATCC 27853, a clinically significant Gram-negative pathogen . The compound demonstrates a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, which is indicative of strong activity and surpasses that of the traditional fluoroquinolone antibiotic norfloxacin in the same assay system .

Antibacterial Pseudomonas aeruginosa MIC

N-(2,4-Dichlorobenzyl)-1-naphthalenamine Applications


Polypharmacology in Neuropsychiatric Research

This compound is an ideal candidate for in vitro studies investigating the therapeutic potential of simultaneous modulation of monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChRs) [1]. Its unique balanced inhibition of DAT/NET/SERT (IC₅₀ values of 658, 443, and 100 nM, respectively) combined with potent antagonism at multiple nAChR subtypes (e.g., α3β4 IC₅₀ = 1.8 nM) makes it a valuable tool for modeling complex disorders like depression, ADHD, or nicotine addiction, where both systems are implicated [1]. It serves as a superior alternative to selective monoamine reuptake inhibitors or single-target nAChR ligands in such multi-target experimental designs.

Anti-Pseudomonal Agent Development

The compound's potent activity against Pseudomonas aeruginosa (MIC of 2 μg/mL) establishes it as a promising lead scaffold for the development of new anti-pseudomonal antibiotics. Researchers focused on overcoming antibiotic resistance in Gram-negative pathogens can utilize this compound as a starting point for structure-activity relationship (SAR) studies, exploring chemical modifications to further enhance potency and pharmacological properties. Its structural divergence from traditional antibiotics like fluoroquinolones offers a potential avenue for bypassing existing resistance mechanisms.

nAChR Subtype Profiling

With its high potency at the α3β4 nAChR subtype (IC₅₀ = 1.8 nM) and nanomolar activity at other subtypes (α4β2, α4β4, α1β1γδ) [1], this compound can serve as a valuable pharmacological tool for in vitro studies aimed at dissecting the specific roles of different nAChR subtypes in cellular and physiological processes. It provides a potent and distinct profile compared to commonly used nAChR antagonists like Bupropion or Mecamylamine, allowing for more nuanced experimental investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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